2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-7-22-15-9-16-17(25-11-24-16)10-18(15)26-20(22)21-19(23)14-6-5-12(2)8-13(14)3/h5-6,8-10H,4,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJLNLNWAPQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=C(C=C4)C)C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxolo Group: The dioxolo group is often introduced via acetalization of aldehydes or ketalization of ketones with ethylene glycol.
Coupling with Benzamide: The final step involves coupling the benzothiazole-dioxolo intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dioxolo group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Analogous Compounds
Key Observations :
The 2,4-dimethylbenzamide group may sterically hinder interactions at the imine bond, contrasting with electron-withdrawing groups (e.g., 4-NO₂ in ) that polarize the C=N bond and enhance electrophilicity.
Spectral Trends :
- IR spectra of benzothiazole analogs consistently show C=N stretching vibrations near 1630–1645 cm⁻¹, as seen in . The target compound’s imine bond is expected to exhibit similar absorption.
- NMR data for aromatic protons in analogs (e.g., δ 7.70–8.37 in ) suggest deshielding effects from electron-withdrawing substituents, which would differ in the target compound due to its 2,4-dimethylbenzamide group.
Comparative Challenges :
Biological Activity
2,4-Dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic compound with potential biological activity. Its structure incorporates elements known for their pharmacological properties, particularly in the realm of anticancer research and other therapeutic applications. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structure as follows:
- Chemical Formula: C₁₈H₁₈N₂O₃S
- Structural Features:
- Benzamide moiety
- Benzothiazole ring system
- Dioxole functional group
Biological Activity Overview
Research indicates that compounds similar to 2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide exhibit various biological activities including:
- Antitumor Activity: Studies suggest that benzothiazole derivatives can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization and apoptosis induction.
- Antimicrobial Properties: Some derivatives demonstrate activity against bacterial and fungal strains.
- Enzyme Inhibition: Certain benzothiazole compounds act as inhibitors for various enzymes, which could be leveraged in drug design.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Tubulin Inhibition: Similar compounds have shown the ability to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that benzothiazole derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects .
- Apoptotic Pathways Activation: The compound may activate caspases and other proteins involved in programmed cell death, particularly in cancerous cells .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
A study investigated the cytotoxic effects of a related benzothiazole compound on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism was linked to the disruption of microtubule dynamics . -
Antimicrobial Activity:
Another research effort evaluated the antimicrobial properties of benzothiazole derivatives against various pathogens. The results demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
